molecular formula C21H24N2O3S B11474851 [1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

Cat. No.: B11474851
M. Wt: 384.5 g/mol
InChI Key: IEJIMPNQNOIXBP-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline ring and a benzazepine ring, both of which are fused with additional functional groups, making it a unique and potentially versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and benzazepine precursors, followed by their functionalization and coupling.

    Preparation of Quinoline Precursor: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Preparation of Benzazepine Precursor: The benzazepine ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde.

    Functionalization: The quinoline and benzazepine rings are then functionalized with methanesulfonyl and carbonyl groups, respectively, using reagents such as methanesulfonyl chloride and acyl chlorides.

    Coupling: The functionalized quinoline and benzazepine rings are coupled together using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with other substituents, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline or benzazepine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
  • 1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine analogs

Uniqueness

1-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its dual ring structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C21H24N2O3S/c1-27(25,26)23-14-6-9-17-15-18(11-12-20(17)23)21(24)22-13-5-4-8-16-7-2-3-10-19(16)22/h2-3,7,10-12,15H,4-6,8-9,13-14H2,1H3

InChI Key

IEJIMPNQNOIXBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)N3CCCCC4=CC=CC=C43

Origin of Product

United States

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